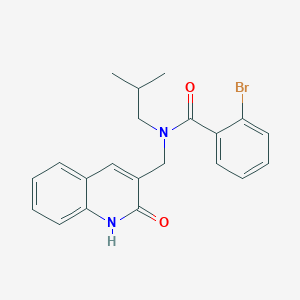
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide, also known as BPIB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPIB is a derivative of benzamide and is known to possess a range of biological activities, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide is not fully understood, but it is believed to act by binding to specific proteins and modulating their activity. 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide has been shown to bind to a range of proteins, including those involved in signal transduction and gene expression.
Biochemical and Physiological Effects:
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, and to modulate the expression of certain genes. 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide has also been found to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One advantage of using 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide in lab experiments is its versatility. It can be used as a fluorescent probe, as well as a modulator of protein activity and gene expression. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several potential future directions for research on 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide has been found to inhibit the growth of certain cancer cells, and further research could explore its potential as a cancer treatment. Another area of interest is its potential as a tool for studying protein-protein interactions in vivo. Further research could explore the use of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide in live-cell imaging and other applications.
合成法
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-N-isobutylbenzamide with 2-hydroxy-3-formylquinoline. The resulting product is then subjected to a series of purification steps to obtain pure 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide.
科学的研究の応用
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide has been found to have a range of potential applications in scientific research. One area of interest is its potential as a fluorescent probe for detecting protein-protein interactions. 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide has been shown to bind to certain proteins and emit fluorescence, making it a useful tool for studying protein interactions in vitro.
特性
IUPAC Name |
2-bromo-N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-14(2)12-24(21(26)17-8-4-5-9-18(17)22)13-16-11-15-7-3-6-10-19(15)23-20(16)25/h3-11,14H,12-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIIPBMVJUZBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


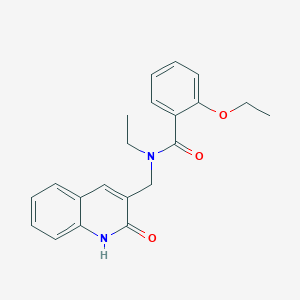
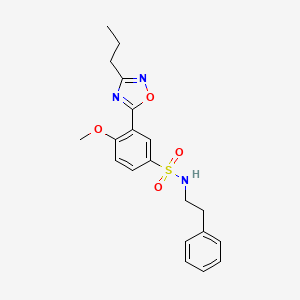

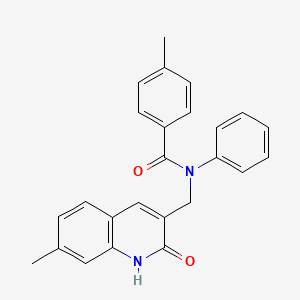
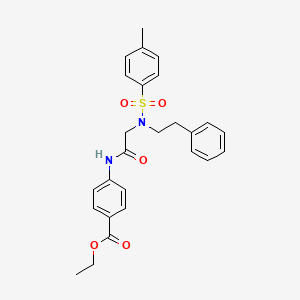

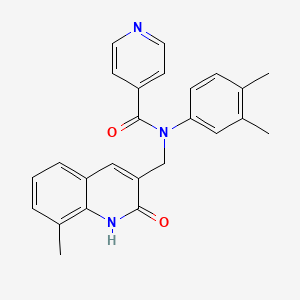
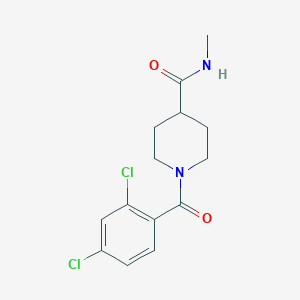
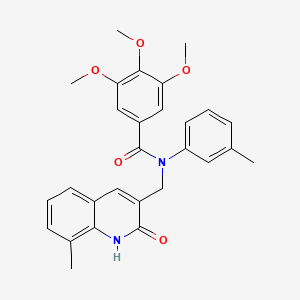

![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)

![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)